2-Benzyloxy-5-chlorophenylboronic acid

Medicinal Chemistry Enzymology Drug Discovery

Choose 2-benzyloxy-5-chlorophenylboronic acid for drug discovery: its unique 2-benzyloxy-5-chloro substitution enables nanomolar enzymatic inhibition (IC50 17 nM vs. 140 nM for the 5-fluoro analog) and provides orthogonal phenol protection for selective deprotection. Ideal for Suzuki–Miyaura couplings in HSL inhibitor and NNRTI programs. Accommodates ±7% anhydride content variability with standard 1.2–1.5 equiv protocols. Available in research quantities with ≥98% purity.

Molecular Formula C13H12BClO3
Molecular Weight 262.5 g/mol
CAS No. 612832-83-4
Cat. No. B150926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-5-chlorophenylboronic acid
CAS612832-83-4
Molecular FormulaC13H12BClO3
Molecular Weight262.5 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2)(O)O
InChIInChI=1S/C13H12BClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
InChIKeySLERXVFZNNSBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyloxy-5-chlorophenylboronic Acid (CAS 612832-83-4): Procurement-Ready Boronic Acid with Documented Orthogonal Reactivity


2-Benzyloxy-5-chlorophenylboronic acid (CAS: 612832-83-4) is an arylboronic acid characterized by a 2-benzyloxy protecting group and a 5-chloro substituent on the phenyl ring . This substitution pattern is structurally distinct from common monosubstituted or regioisomeric boronic acids. Commercially, the material is typically supplied as a white to almost white crystalline powder with a melting point of 108–110°C and a purity specification of 95–107% by neutralization titration, though it may contain varying amounts of the corresponding anhydride (boroxine) [1].

Why 2-Benzyloxy-5-chlorophenylboronic Acid Cannot Be Readily Replaced by Regioisomeric Analogs


Substitution of 2-benzyloxy-5-chlorophenylboronic acid with alternative boronic acid building blocks is not chemically neutral. Regioisomers such as 3-benzyloxy-5-chlorophenylboronic acid (CAS 1256345-82-0) or 4-benzyloxy-2-chlorophenylboronic acid possess different spatial arrangements of the boronic acid, benzyloxy, and chloro groups, which fundamentally alters their steric and electronic contributions during cross-coupling reactions and molecular recognition events [1]. Furthermore, the target compound's unique substitution pattern has been specifically exploited in medicinal chemistry programs to achieve nanomolar enzymatic inhibition that positional isomers do not replicate [2]. The presence of the 2-benzyloxy group also provides orthogonal protection of the phenolic oxygen, a feature absent in simple chlorophenylboronic acids, which is critical for downstream selective deprotection strategies in multi-step syntheses.

Head-to-Head and Cross-Study Comparative Evidence for 2-Benzyloxy-5-chlorophenylboronic Acid Differentiation


Superior Hormone-Sensitive Lipase (HSL) Inhibitory Potency vs. 5-Fluoro Analog and Thiophene Derivative

In a direct in vitro enzyme inhibition study of arylboronic acids against hormone-sensitive lipase (HSL), 2-benzyloxy-5-chlorophenylboronic acid demonstrated an IC50 of 17 nM [1]. This represents an 8.2-fold improvement in potency over its 5-fluoro analog (IC50 = 140 nM) and a 20.6-fold improvement over 5-bromothiophene-2-boronic acid (IC50 = 350 nM) [1].

Medicinal Chemistry Enzymology Drug Discovery

Structural Confirmation as a Key Intermediate in HIV-1 NNRTI Crystallographic Studies

2-Benzyloxy-5-chlorophenylboronic acid serves as the precursor to the 2-benzyloxy-5-chlorophenyl fragment in the HIV-1 nonnucleoside reverse transcriptase inhibitor (NNRTI) analog cis-1-benzoyl-2-(2-benzyloxy-5-chlorophenyl)-4-chloropyrrolidine-2-carbonitrile, whose structure was unambiguously confirmed by single-crystal X-ray diffraction [1]. This crystallographic characterization was conducted at T = 293 K with a mean C–C bond precision of 0.003 Å, confirming the pyrrolidine ring adopts an envelope conformation essential for target engagement [1].

Antiviral Drug Discovery Structural Biology Crystallography

Orthogonal Benzyl Protection Strategy Enabling Sequential Deprotection Not Available with Simple Chlorophenylboronic Acids

The 2-benzyloxy substituent provides an orthogonal protecting group strategy absent in simpler chlorophenylboronic acids (e.g., 5-chloro-2-methoxyphenylboronic acid or 5-chloro-2-hydroxyphenylboronic acid). The benzyl ether can be selectively cleaved via hydrogenolysis (H₂, Pd/C) without affecting the boronic acid functionality, whereas methyl ether deprotection typically requires strongly acidic or Lewis acidic conditions (BBr₃, TMSI) that can compromise boronic acid integrity [1]. The LogP of 3.85 (ACD/Labs predicted) also confers distinct chromatographic and partitioning behavior compared to more polar hydroxyl-bearing analogs.

Organic Synthesis Protecting Group Strategy Multi-Step Synthesis

Procurement Consideration: Anhydride Content Affecting Stoichiometry Relative to Anhydride-Free Boronic Acids

Commercial 2-benzyloxy-5-chlorophenylboronic acid contains varying amounts of the corresponding anhydride (boroxine), as explicitly noted in technical datasheets [1]. This is reflected in the purity specification of 95.0–107.0% by neutralization titration [1]. The presence of anhydride can alter the effective boronic acid concentration in reaction mixtures if not properly accounted for, a variable not present in anhydride-free boronic acid pinacol esters (e.g., CAS 2121514-46-9) or MIDA boronates.

Analytical Chemistry Reagent Quality Control Synthetic Methodology

Recommended Research and Procurement Scenarios for 2-Benzyloxy-5-chlorophenylboronic Acid (CAS 612832-83-4)


Medicinal Chemistry: HSL Inhibitor Lead Optimization and SAR Studies

For research groups pursuing hormone-sensitive lipase (HSL) inhibitors targeting metabolic disorders (e.g., type 2 diabetes, insulin resistance), 2-benzyloxy-5-chlorophenylboronic acid provides a validated, high-potency starting point with a documented IC50 of 17 nM [1]. This compound should be prioritized over its 5-fluoro analog (IC50 = 140 nM) when nanomolar potency is required for cellular or in vivo proof-of-concept studies. The established structure–activity relationship (SAR) data from the 2005 O'Connell study [1] provides a direct benchmark for evaluating new derivatives.

Antiviral Drug Discovery: Synthesis of HIV-1 NNRTI Scaffolds Requiring Crystallographic Validation

Medicinal chemistry teams developing nonnucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 therapy can utilize 2-benzyloxy-5-chlorophenylboronic acid as a Suzuki coupling partner to install the 2-benzyloxy-5-chlorophenyl motif present in crystallographically characterized NNRTI analogs [2]. The availability of a published single-crystal X-ray structure for a derivative containing this fragment [2] provides structural biologists and computational chemists with validated conformational data for docking studies and pharmacophore modeling, a resource absent for regioisomeric analogs.

Multi-Step Organic Synthesis: Orthogonal Protection Strategies Requiring Benzyl Ether Cleavage Post-Coupling

In synthetic routes requiring sequential functionalization—specifically, Suzuki–Miyaura cross-coupling to construct a biaryl core followed by selective phenol deprotection for subsequent derivatization (e.g., alkylation, acylation, or conjugation)—2-benzyloxy-5-chlorophenylboronic acid is the preferred building block. The benzyl group enables mild hydrogenolytic cleavage (H₂, Pd/C) that is fully orthogonal to the boronic acid and other common protecting groups [3], avoiding the harsh acidic conditions required for methyl ether cleavage (BBr₃, TMSI) that can degrade acid-sensitive intermediates or the boronic acid itself.

Procurement for Reaction Development: Controlled Stoichiometry via Titration-Aware Ordering

For process chemists and reaction development teams scaling Suzuki–Miyaura couplings, the variable anhydride content of this boronic acid (reflected in titration purity ranges of 95–107% [4]) necessitates careful stoichiometric planning. Procurement of this reagent is most appropriate when the synthetic protocol includes a slight excess of boronic acid (e.g., 1.2–1.5 equivalents) that can accommodate the ±7% variability in effective boronic acid content. For applications requiring exact 1:1 stoichiometry—such as macrocyclization or polymer end-capping—the corresponding pinacol ester derivative should be considered as an alternative procurement option.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyloxy-5-chlorophenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.